molecular formula C9H13NO B134133 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde CAS No. 156245-57-7

4-(tert-butyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B134133
CAS No.: 156245-57-7
M. Wt: 151.21 g/mol
InChI Key: NRTNYQGLBBFPSC-UHFFFAOYSA-N
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Description

4-(tert-butyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a tert-butyl group at the 4-position and an aldehyde group at the 2-position

Scientific Research Applications

4-(tert-butyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-(tert-butyl)-1H-pyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3). The reaction typically proceeds under mild conditions, yielding the desired aldehyde product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: 4-(tert-butyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-(tert-butyl)-1H-pyrrole-2-methanol.

    Substitution: 4-(tert-butyl)-1H-pyrrole-2-bromide (for halogenation).

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tert-butyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcatechol: Contains a tert-butyl group and a catechol moiety.

    4-tert-Butylphenol: Features a tert-butyl group attached to a phenol ring.

    Butylated hydroxytoluene (BHT): A phenolic compound with antioxidant properties.

Uniqueness

4-(tert-butyl)-1H-pyrrole-2-carbaldehyde is unique due to its combination of a pyrrole ring, a tert-butyl group, and an aldehyde group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-tert-butyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,3)7-4-8(6-11)10-5-7/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTNYQGLBBFPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CNC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301339441
Record name 4-(tert-Butyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156245-57-7
Record name 4-(tert-Butyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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